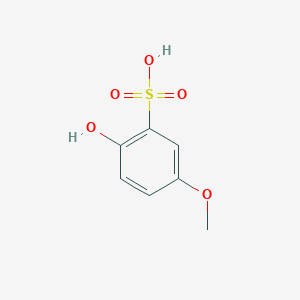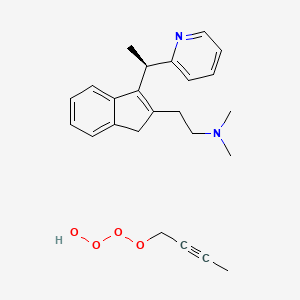
(R)-Dimethindene Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Dimethindene Maleate is a chemical compound known for its antihistamine properties. It is the ®-enantiomer of Dimethindene, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used in the treatment of allergic conditions such as hay fever, urticaria, and other allergic reactions. Its effectiveness in alleviating symptoms like itching, swelling, and redness makes it a valuable component in various pharmaceutical formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethindene Maleate typically involves the resolution of racemic Dimethindene. This process separates the ®-enantiomer from the (S)-enantiomer. The resolution can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. The resolved ®-Dimethindene is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
In industrial settings, the production of ®-Dimethindene Maleate often involves large-scale resolution techniques. High-performance liquid chromatography (HPLC) is commonly used due to its efficiency in separating enantiomers. The resolved ®-Dimethindene is then combined with maleic acid under controlled conditions to produce the maleate salt in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Dimethindene Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ®-Dimethindene Maleate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
®-Dimethindene Maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chiral chromatography studies.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in the development of antihistamine drugs for treating allergic conditions.
Industry: The compound is utilized in the formulation of pharmaceutical products aimed at alleviating allergy symptoms.
Wirkmechanismus
®-Dimethindene Maleate exerts its effects by competitively inhibiting histamine at H1-receptor sites. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound’s molecular targets include the H1-receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpheniramine Maleate: Another antihistamine with similar uses but different chemical structure.
Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, also used for allergic conditions.
Pheniramine Maleate: An antihistamine with a different mechanism of action but similar therapeutic applications.
Uniqueness
®-Dimethindene Maleate is unique due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy and side effect profiles, making it a distinct choice for certain therapeutic applications.
Eigenschaften
Molekularformel |
C24H30N2O4 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne |
InChI |
InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1 |
InChI-Schlüssel |
GHFIFWZDAMAIDO-RSAXXLAASA-N |
Isomerische SMILES |
CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Kanonische SMILES |
CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
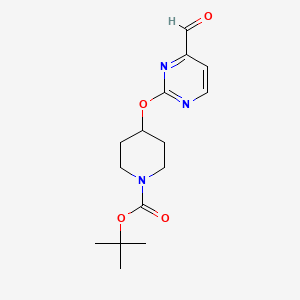
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
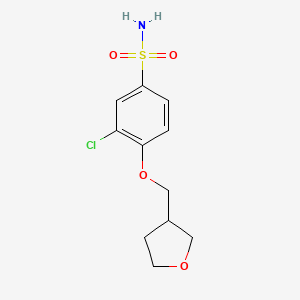
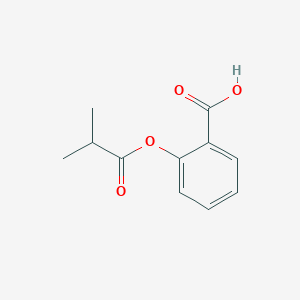
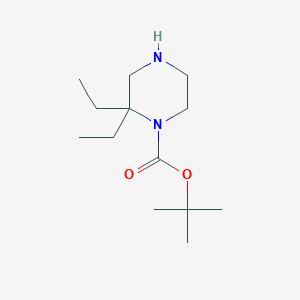
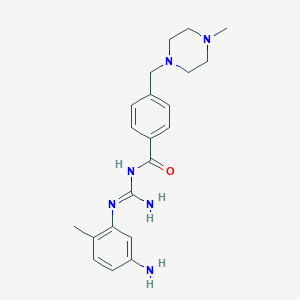
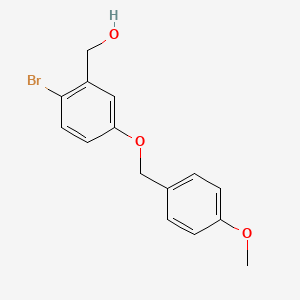
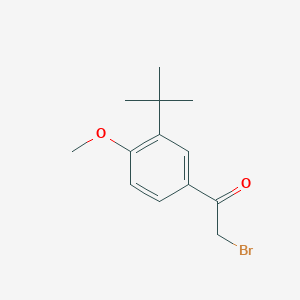
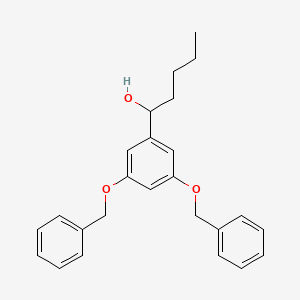
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

